tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method includes the use of tert-butyl carbamate and 6-(trifluoromethyl)pyridine-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate
- tert-Butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
Uniqueness
tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate is unique due to the presence of the trifluoromethyl group on the pyridine ring, which enhances its chemical stability and binding affinity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H17F3N2O2 |
---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18(4)8-9-5-6-10(17-7-9)13(14,15)16/h5-7H,8H2,1-4H3 |
InChI Key |
VXAQEVBGZOUVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CN=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.